Home > Products > Screening Compounds P124002 > [Phe10] b-Amyloid (1-40)
[Phe10] b-Amyloid (1-40) -

[Phe10] b-Amyloid (1-40)

Catalog Number: EVT-247438
CAS Number:
Molecular Formula: C194H295N53O57S1
Molecular Weight: 4313.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Phe10] beta-Amyloid (1-40) is a modified form of the beta-amyloid peptide, specifically designed for research applications related to Alzheimer's disease. This peptide is a fragment of the amyloid precursor protein and is known for its role in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease pathology. The modification at position 10, where phenylalanine replaces the original tyrosine, is significant for studying the aggregation properties and biological interactions of beta-amyloid peptides.

Source and Classification

Beta-amyloid peptides are derived from the cleavage of amyloid precursor protein by secretases. The [Phe10] variant is used primarily in experimental settings to investigate its effects on neuronal toxicity and aggregation behavior compared to the wild-type beta-amyloid (1-40). This peptide can be sourced from various suppliers specializing in synthetic peptides, such as Anaspec and Eurogentec, which provide high-purity products intended for use in biochemical assays and neurobiological studies .

Synthesis Analysis

Methods and Technical Details

The synthesis of [Phe10] beta-Amyloid (1-40) typically involves solid-phase peptide synthesis techniques. This method allows for the precise incorporation of amino acids into a growing peptide chain. The process generally follows these steps:

  1. Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  2. Coupling: Each amino acid is sequentially added to the resin-bound peptide using coupling reagents that facilitate the formation of peptide bonds.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
  4. Purification: High-performance liquid chromatography is employed to purify the synthesized peptide, ensuring high purity (>95%) necessary for biological assays.

This approach allows researchers to create specific variants like [Phe10] beta-Amyloid (1-40) with controlled modifications for detailed studies on amyloid aggregation and toxicity .

Molecular Structure Analysis

Structure and Data

The molecular structure of [Phe10] beta-Amyloid (1-40) consists of a sequence of 40 amino acids, with phenylalanine at position 10 instead of tyrosine. The general structure can be represented as follows:

Sequence Gly Ala Glu Leu Ile Gly Val Gly Ala Gly Phe Ser Lys Ile Gly Ala Gly Val His Lys Val Gly Lys Ala\text{Sequence }\quad \text{Gly Ala Glu Leu Ile Gly Val Gly Ala Gly Phe Ser Lys Ile Gly Ala Gly Val His Lys Val Gly Lys Ala}

The presence of phenylalanine influences the hydrophobic interactions within the peptide, potentially affecting its aggregation propensity and interactions with membranes .

Data

  • Molecular Formula: C40_{40}H45_{45}N5_{5}O9_{9}
  • Molecular Weight: Approximately 4,500 Da
  • CAS Registry Number: Not specified in available sources.
Chemical Reactions Analysis

Reactions and Technical Details

[Phe10] beta-Amyloid (1-40) participates in several critical reactions relevant to Alzheimer's disease research:

  1. Aggregation: The peptide can aggregate into oligomers and fibrils, a process that is accelerated under certain conditions such as low pH or high ionic strength.
  2. Interaction with Metal Ions: Studies have shown that metal ions like copper can catalyze cross-linking reactions among beta-amyloid peptides, influencing their aggregation behavior .
  3. Neurotoxicity Assays: The peptide's ability to induce apoptosis in neuronal cells has been explored through various biochemical assays, emphasizing its role in neurodegenerative processes.

These reactions are crucial for understanding how modifications affect the pathogenicity of beta-amyloid peptides.

Mechanism of Action

Process and Data

The mechanism by which [Phe10] beta-Amyloid (1-40) exerts its effects involves several steps:

  1. Aggregation Formation: Upon release from neurons, [Phe10] beta-Amyloid (1-40) aggregates into oligomers that are toxic to neurons.
  2. Membrane Interaction: The aggregated forms interact with neuronal membranes, leading to disruption of cellular integrity and function.
  3. Cellular Signaling Disruption: These interactions trigger signaling pathways that result in cell death or dysfunction, contributing to Alzheimer's disease pathology.

Research indicates that modifications like substituting phenylalanine at position 10 can alter these interactions, potentially reducing or enhancing toxicity compared to wild-type forms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white lyophilized powder.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions; it tends to aggregate under physiological conditions.
  • Reactivity: Exhibits reactivity with metal ions and other biomolecules, influencing its aggregation behavior.

Relevant analyses often involve studying its stability under various pH levels and ionic strengths to better understand its behavior in biological systems .

Applications

Scientific Uses

[Phe10] beta-Amyloid (1-40) serves several important roles in scientific research:

  1. Alzheimer's Disease Research: Used extensively in studies aimed at understanding the mechanisms behind amyloid plaque formation and neurotoxicity.
  2. Drug Development: Serves as a target for developing therapeutic agents aimed at inhibiting aggregation or mitigating toxicity.
  3. Diagnostic Tools: Used in assays for detecting amyloid levels in biological samples, contributing to early diagnosis strategies for Alzheimer's disease .
Introduction to [Phe10] β-Amyloid (1-40) in Neurodegenerative Research

Role of β-Amyloid Isoforms in Alzheimer’s Disease Pathogenesis

β-Amyloid (Aβ) peptides exhibit significant isoform heterogeneity, which critically determines their aggregation kinetics, toxicity profiles, and roles in Alzheimer’s disease (AD) pathogenesis. The major isoforms, Aβ(1-40) and Aβ(1-42), differ in hydrophobicity and fibrillization propensity, with Aβ(1-42) demonstrating higher neurotoxicity and faster aggregation in vivo [3]. Recent research has identified shorter Aβ isoforms, such as Aβ(1-38), which may exert protective effects. Clinical cohort studies reveal that elevated cerebrospinal fluid (CSF) levels of Aβ(1-38) correlate with slower cognitive decline (p=0.001 for Preclinical Alzheimer’s Cognitive Composite scores) and reduced dementia conversion risk [9]. This suggests a hierarchy of pathogenicity among Aβ isoforms, where:

  • Aβ(1-42): Strongest aggregation propensity, forms core plaques
  • Aβ(1-40): Modulates fibril structure and deposition patterns
  • Aβ(1-38): May competitively inhibit toxic oligomerization

Table 1: Pathogenic Hierarchy of Key Aβ Isoforms

IsoformRelative Abundance in CSFAggregation RateClinical Association
Aβ(1-42)~10% of total AβHighCore plaque component; biomarker of AD progression
Aβ(1-40)~90% of total AβModerateVascular deposition; modulates Aβ(1-42) toxicity
Aβ(1-38)VariableLowProtective effect against cognitive decline

The Phe10 substitution in rodent-derived Aβ sequences alters peptide behavior relative to human isoforms. This residue position influences molecular stability and cross-β sheet formation—key determinants of amyloid fibril architecture observed in AD brains [1] [3].

Structural and Functional Implications of Phe10 Substitution in Rodent-Derived Aβ Sequences

The [Phe10] variant arises from a species-specific sequence difference where phenylalanine replaces tyrosine at position 10 in rodent Aβ. This single-amino acid substitution significantly impacts:

  • Hydrophobic Core Stability: Phe10 enhances hydrophobic interactions within the Aβ monomer, reducing conformational flexibility. Molecular dynamics simulations reveal a 30% increase in β-sheet propensity compared to human Aβ(1-40) [1].
  • Dimerization Kinetics: The Phe10 residue accelerates initial dimer formation—the rate-limiting step in amyloid assembly. This occurs via strengthened π-π stacking interactions between aromatic side chains, observed in solid-state NMR studies [1].
  • Membrane Interactions: Phe10-containing Aβ exhibits reduced affinity for neuronal membranes due to altered electrostatic potential. This diminishes membrane-mediated oligomerization, a key toxicity mechanism in human Aβ pathology [1].

Table 2: Biophysical Properties of Human vs. Rodent Aβ(1-40)

PropertyHuman Aβ(1-40) (Tyr10)[Phe10] Aβ(1-40) (Rodent)Functional Consequence
β-Sheet PropensityModerateHighFaster fibril nucleation
Hydrophobicity Index0.450.62Enhanced self-association
Membrane Binding AffinityHighModerateReduced pore formation
Oligomer StabilityLowHighIncreased fibril yield

These structural differences underlie the resistance of wild-type rodents to spontaneous Alzheimer-like amyloidosis despite expressing Aβ throughout their lifespan. The Phe10 substitution promotes rapid transition to insoluble fibrils, bypassing prolonged oligomer states implicated in synaptic toxicity [1] [8].

Comparative Analysis of Species-Specific Aβ Variants in Model Systems

Transgenic AD models incorporate human Aβ sequences to overcome the neuropathological limitations of endogenous rodent Aβ. Critical comparisons include:

  • Endogenous Rodent Aβ: The combined effects of Phe10, Arg5, and Gly13 substitutions in rodent Aβ yield peptides with:
  • 80% reduced neurotoxicity in primary neuron cultures
  • Altered cleavage patterns by γ-secretase (increased Aβ(1-38) production)
  • Rapid clearance via perivascular drainage systems [1] [8]
  • Hybrid Mouse Models: Tg2576 and APP/PS1 mice express human Aβ with familial AD mutations (e.g., Swedish KM670/671NL). These exhibit:
  • Amyloid plaques by 6–9 months
  • Incomplete tau pathology (absent neurofibrillary tangles)
  • Variable neuronal loss despite robust amyloidosis [5] [8]
  • Knock-in Models: Next-generation models (e.g., AppNL-G-F) maintain endogenous APP regulation while introducing human Aβ sequences with multiple mutations. These better replicate:
  • Age-dependent amyloid accumulation without overexpression artifacts
  • Microglial activation profiles resembling human AD
  • Gradual cognitive decline [8]

Table 3: Phenotypic Comparison of Aβ-Expressing Rodent Models

Model TypeExample StrainsAβ Pathology OnsetCognitive Deficits OnsetKey Limitations
Wild-type rodentC57BL/6, Sprague-DawleyNever developsAge-related, non-AD-likeNaturally resistant to amyloidosis
Overexpression TgTg2576, APP/PS16–9 months6–12 monthsNon-physiological APP levels; minimal tauopathy
Knock-in mutantsAppNL-G-F4–6 months10–14 monthsLack frank neurodegeneration

The [Phe10] Aβ variant provides critical insights into structure-toxicity relationships: Its accelerated fibrillization minimizes toxic oligomer persistence, explaining rodent resistance to AD. This highlights how single-amino acid variations can fundamentally alter disease susceptibility [1] [5] [8].

Properties

Product Name

[Phe10] b-Amyloid (1-40)

Molecular Formula

C194H295N53O57S1

Molecular Weight

4313.9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.